3-[(4-Fluorobenzyl)oxy]piperidine 3-[(4-Fluorobenzyl)oxy]piperidine
Brand Name: Vulcanchem
CAS No.: 933736-19-7
VCID: VC2983928
InChI: InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2
SMILES: C1CC(CNC1)OCC2=CC=C(C=C2)F
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol

3-[(4-Fluorobenzyl)oxy]piperidine

CAS No.: 933736-19-7

Cat. No.: VC2983928

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Fluorobenzyl)oxy]piperidine - 933736-19-7

Specification

CAS No. 933736-19-7
Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
IUPAC Name 3-[(4-fluorophenyl)methoxy]piperidine
Standard InChI InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2
Standard InChI Key HHIHAEIWKSVRHP-UHFFFAOYSA-N
SMILES C1CC(CNC1)OCC2=CC=C(C=C2)F
Canonical SMILES C1CC(CNC1)OCC2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

3-[(4-Fluorobenzyl)oxy]piperidine is characterized by a piperidine ring with an oxy-methylene bridge connecting to a 4-fluorophenyl group. The compound exists in its free base form as well as in various salt forms, with the hydrochloride salt being particularly well-documented.

Basic Properties

The compound exhibits the following physicochemical characteristics:

PropertyValue
CAS Number1219980-98-9 (hydrochloride salt)
Molecular FormulaC₁₂H₁₆FNO (free base) / C₁₂H₁₇ClFNO (hydrochloride)
Molecular Weight209.26 g/mol (free base) / 245.72 g/mol (hydrochloride)
IUPAC Name3-[(4-fluorophenyl)methoxy]piperidine
InChI KeySYUAJBBFHSPWHD-UHFFFAOYSA-N

The molecule's structure features a six-membered piperidine ring with a secondary amine functional group, an ether linkage at the 3-position, and a 4-fluorobenzyl moiety . This unique structural arrangement contributes to its interesting biochemical properties.

Structural Characteristics

The compound's molecular architecture includes several key functional groups that influence its reactivity and biological interactions:

  • Piperidine ring: A saturated heterocyclic amine providing basic properties

  • Ether linkage: Creating a flexible connection between the aromatic and heterocyclic portions

  • 4-Fluorophenyl group: Contributing to lipophilicity and potential hydrogen bond interactions

  • Secondary amine: Offering hydrogen bond donor capabilities and providing a site for protonation

These structural elements create a molecule with balanced lipophilicity and hydrophilicity, characteristics that are crucial for biological activity and membrane permeability .

Synthesis Methods

Alternative Methods

Alternative synthesis approaches may include:

  • Reductive amination methods

  • Ring-closing reactions of acyclic precursors

  • Functional group interconversion from related piperidine derivatives

These synthetic routes generally require careful control of reaction conditions to avoid side reactions at the relatively reactive piperidine nitrogen .

Pharmacological Properties

Receptor Interactions

Compounds containing the piperidine-fluorobenzyl structural motif have demonstrated interactions with various receptor systems:

Receptor TypeBinding AffinityFunctional Effect
Serotonin Transporter (SERT)Moderate to HighPotential inhibition
5-HT1A ReceptorsTypically LowVariable
α2-adrenoceptorsTypically LowVariable

The specific binding profile of 3-[(4-Fluorobenzyl)oxy]piperidine would require dedicated receptor binding studies, but structural analogues suggest potential activity at these targets .

Biological Activities and Applications

Structure-Activity Relationships

Studies on related compounds have established several structure-activity relationships that may apply to 3-[(4-Fluorobenzyl)oxy]piperidine:

  • The position of the fluorine atom on the benzyl ring significantly affects biological activity, with 4-fluoro often providing optimal properties for SERT binding .

  • The nature of the linker between the piperidine and the aromatic portion (in this case, an oxy-methylene bridge) influences receptor selectivity and binding affinity .

  • The substitution pattern on the piperidine ring can dramatically alter the pharmacological profile, with 3-substitution often yielding different activities compared to 4-substitution .

Comparison with Related Compounds

Positional Isomers

The properties of 3-[(4-Fluorobenzyl)oxy]piperidine can be compared with its positional isomers:

CompoundPosition of SubstitutionNotable Differences
3-[(4-Fluorobenzyl)oxy]piperidine3-position on piperidineSubject of this report
4-[(4-Fluorobenzyl)oxy]piperidine4-position on piperidineOften shows different receptor selectivity
3-[(3-Fluorobenzyl)oxy]piperidine3-position on benzyl groupDifferent electronic distribution affecting binding
4-[(3-Fluorobenzyl)oxy]piperidine4-position on piperidine, 3-position on benzylCombined effects of both positional changes

The literature indicates that these subtle structural differences can lead to significant changes in pharmacological profiles, underscoring the importance of precise molecular design in drug development .

Structural Analogues with Different Functional Groups

Beyond positional isomers, other structural variations include:

  • Replacement of the oxygen linker with methylene or other groups

  • Substitution of fluorine with other halogens or functional groups

  • Addition of substituents to the piperidine ring

  • Incorporation into larger molecular structures

For example, compounds like 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine represent more complex analogues with additional functional groups that modify the biological activity profile .

Analytical Methods for Characterization

Spectroscopic Identification

The characterization of 3-[(4-Fluorobenzyl)oxy]piperidine typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify key structural features, including the piperidine ring protons, benzyl methylene group, and aromatic protons.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns. The characteristic fragments for piperidine derivatives often include the loss of the fluorobenzyl group .

  • Infrared Spectroscopy (IR): Can identify functional groups including the secondary amine, ether linkage, and aromatic C-F stretching.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantification of piperidine derivatives. These methods can be coupled with mass spectrometry for enhanced sensitivity and specificity .

Current Research Directions

Structure Optimization Studies

Ongoing research involves structural modifications to optimize:

  • Receptor selectivity

  • Metabolic stability

  • Blood-brain barrier penetration

  • Reduced off-target effects

For instance, studies on related compounds have investigated the effects of introducing additional substituents or modifying the linker between the piperidine and aromatic portions .

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